molecular formula C11H14N2O B2591437 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one CAS No. 69131-72-2

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2591437
CAS No.: 69131-72-2
M. Wt: 190.246
InChI Key: IHNQMLSTCVEMCR-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O It is a derivative of pyrrolidin-2-one, characterized by the presence of an amino group and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 2-amino-4-methylbenzoic acid with pyrrolidin-2-one under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of polymers and other materials with specific properties, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Amino-4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a methyl group on the phenyl ring, which may result in different chemical and biological properties.

    1-(2-Amino-4-nitrophenyl)pyrrolidin-2-one:

    1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one: The methoxy group can influence the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

1-(2-amino-4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNQMLSTCVEMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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